2-(6-Chloro-2-oxoindolin-5-yl)acetic acid
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Overview
Description
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid is a compound belonging to the indole family, characterized by its molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indole ring fused with an acetic acid moiety. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
The synthesis of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid typically involves the reaction of 6-chloroindole with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
6-Chloroindole: A precursor in the synthesis of this compound, sharing the chloro-substituted indole ring.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
188797-78-6 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-7-4-8-6(2-9(13)12-8)1-5(7)3-10(14)15/h1,4H,2-3H2,(H,12,13)(H,14,15) |
InChI Key |
GXUUMUNKZDELCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CC(=O)O |
Origin of Product |
United States |
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